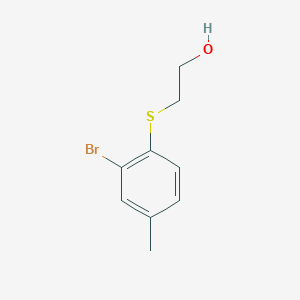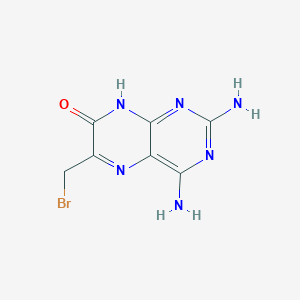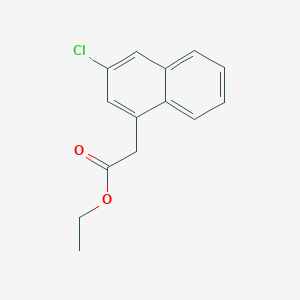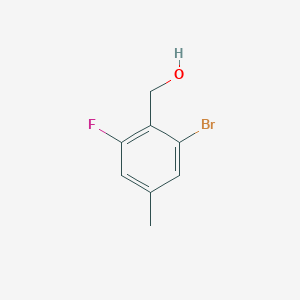
2-(2-Bromo-4-methyl-phenylsulfanyl)-ethanol
Descripción general
Descripción
The compound “2-(2-Bromo-4-methyl-phenylsulfanyl)-ethanol” likely contains a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an ethanol group via a sulfanyl linkage .
Molecular Structure Analysis
The molecular structure would be determined by the specific arrangement of the bromine, methyl, phenylsulfanyl, and ethanol groups in the molecule .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, such as substitution reactions at the bromine atom or reactions at the ethanol group .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its specific molecular structure . These could include properties such as melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Modification of Protective Groups in Peptide Synthesis
A study by Verhart and Tesser (2010) explored modifying the methyl group in 2-(methylsulphonyl)ethanol to create alcohols used to introduce amino-protective groups of the urethane type, which are labile in alkaline media. This research highlighted the potential of such modified compounds in peptide synthesis, showing that exchanging the methyl group with a phenyl group enhances base sensitivity, offering a new protective group with better stability and resistance to catalytic hydrogenolysis compared to the Fmoc group, suggesting its utility in peptide synthesis with improved efficiency and stability (Verhart & Tesser, 2010).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel secondary alcohols and their derivatives have been reported by Vorga and Badea (2021), highlighting the potential of such compounds in the development of new chemical entities for various applications. This study specifically synthesized a racemic secondary alcohol through S-alkylation and reduction processes, demonstrating the versatility of 2-(2-Bromo-4-methyl-phenylsulfanyl)-ethanol in synthesizing complex organic molecules (Vorga & Badea, 2021).
Development of Anti-Helicobacter pylori Agents
Carcanague et al. (2002) expanded on a chemical scaffold derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol to produce compounds with potent activity against the gastric pathogen Helicobacter pylori. This research provides insights into the utility of 2-(2-Bromo-4-methyl-phenylsulfanyl)-ethanol derivatives in developing targeted antibacterial agents, offering a promising avenue for the treatment of infections caused by H. pylori (Carcanague et al., 2002).
Safety And Hazards
Propiedades
IUPAC Name |
2-(2-bromo-4-methylphenyl)sulfanylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrOS/c1-7-2-3-9(8(10)6-7)12-5-4-11/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVRGJGIUZHZCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SCCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-methyl-phenylsulfanyl)-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 3-(hydroxymethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B1383155.png)
![tert-Butyl 4-(2-aminoethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1383156.png)
![7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-3,7(8H)-dicarboxylate](/img/structure/B1383158.png)
![tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate](/img/structure/B1383159.png)






![5-tert-Butyl 4-methyl 1-(cyclopropylmethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-4,5(4H)-dicarboxylate](/img/structure/B1383171.png)
![tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1383172.png)
![Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1383174.png)
